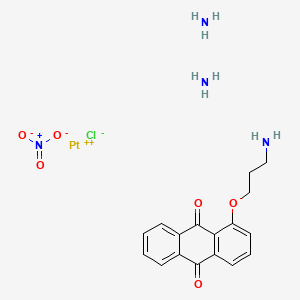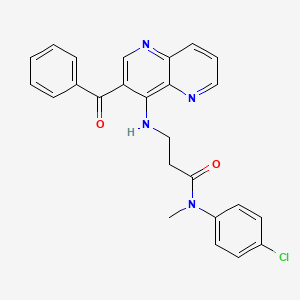
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzoyl group, a naphthyridine ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include benzoyl chloride, naphthyridine derivatives, and chlorophenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- include other amides with benzoyl, naphthyridine, and chlorophenyl groups. Examples include:
- Benzamide derivatives
- Naphthyridine-based compounds
- Chlorophenyl-substituted amides
Uniqueness
The uniqueness of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
127448-06-0 |
|---|---|
Fórmula molecular |
C25H21ClN4O2 |
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
3-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-30(19-11-9-18(26)10-12-19)22(31)13-15-28-23-20(25(32)17-6-3-2-4-7-17)16-29-21-8-5-14-27-24(21)23/h2-12,14,16H,13,15H2,1H3,(H,28,29) |
Clave InChI |
LKSZEFPLGWQNOJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)C(=O)CCNC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


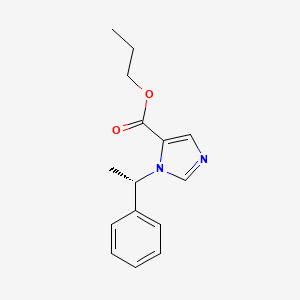
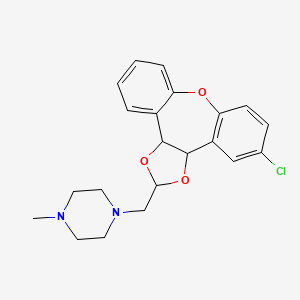
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
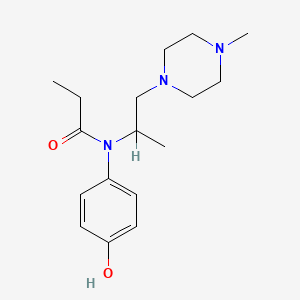
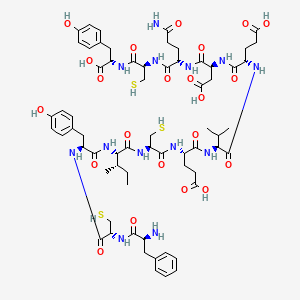

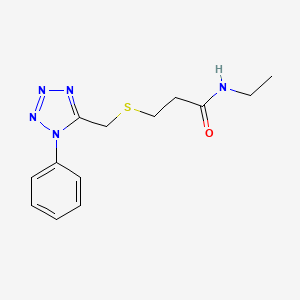


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)



